molecular formula C11H22N2O2 B3024683 cis-3-(Boc-amino)-5-methylpiperidine CAS No. 1187055-56-6

cis-3-(Boc-amino)-5-methylpiperidine

Cat. No.: B3024683
CAS No.: 1187055-56-6
M. Wt: 214.30
InChI Key: CNALVHVMBXLLIY-DTWKUNHWSA-N
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Description

“Cis-3-(Boc-amino)cyclohexanecarboxylic acid” is a chemical compound with the molecular formula C12H21NO4 . It’s used for research and development purposes .


Molecular Structure Analysis

The molecular weight of “cis-3-(Boc-amino)cyclohexanecarboxylic acid” is 243.303 g/mol . The InChI Key is JSGHMGKJNZTKGF-BDAKNGLRSA-N .


Physical and Chemical Properties Analysis

The melting point of “cis-3-(Boc-amino)cyclohexanecarboxylic acid” is between 143°C to 147°C .

Scientific Research Applications

Stereoselective Synthesis

Stereoselective synthesis techniques utilize "cis-3-(Boc-amino)-5-methylpiperidine" to achieve enantiopure forms of cyclic amino acids, demonstrating its role in producing compounds with specific stereochemical configurations. For instance, efficient routes to cis- and trans-3-hydroxypipecolic acids, which are significant in medicinal chemistry, were developed using chelation-controlled additions and reductions, showing the compound's utility in stereoselective synthesis processes (Liang & Datta, 2005).

Enantioselective Synthesis

Enantioselective synthesis research highlights the compound's role in producing enantiomers of trans-methylpipecolic acids, a process crucial for creating compounds with high chemical and enantiomeric purity. This aspect is critical for developing pharmaceuticals and studying their interactions with biological systems (Alegret, Santacana, & Riera, 2007).

Conformational Analysis

The compound's utility extends to conformational analysis, providing insights into the preferred conformations of the tert-butoxycarbonyl-amino group in peptides. This research contributes to a better understanding of peptide and protein structures, influencing the design of peptide-based drugs and biomaterials (Benedetti et al., 2009).

Development of Chiral Ligands

Additionally, "this compound" plays a role in the development of chiral ligands for catalysis, showcasing its importance in asymmetric synthesis. The creation of highly efficient chiral ligands for Cu(II)-catalyzed Henry reactions exemplifies its application in achieving high yields and enantiocontrol, crucial for the synthesis of optically active compounds (Scharnagel, Prause, Kaldun, Haase, & Breuning, 2014).

Safety and Hazards

“Cis-3-(Boc-amino)cyclohexanecarboxylic acid” can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It’s recommended to avoid breathing dust/fume/gas/mist/vapors/spray, and to use only outdoors or in a well-ventilated area .

Properties

IUPAC Name

tert-butyl N-[(3R,5S)-5-methylpiperidin-3-yl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H22N2O2/c1-8-5-9(7-12-6-8)13-10(14)15-11(2,3)4/h8-9,12H,5-7H2,1-4H3,(H,13,14)/t8-,9+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CNALVHVMBXLLIY-DTWKUNHWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(CNC1)NC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1C[C@H](CNC1)NC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H22N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
cis-3-(Boc-amino)-5-methylpiperidine
Reactant of Route 2
cis-3-(Boc-amino)-5-methylpiperidine
Reactant of Route 3
cis-3-(Boc-amino)-5-methylpiperidine
Reactant of Route 4
cis-3-(Boc-amino)-5-methylpiperidine
Reactant of Route 5
cis-3-(Boc-amino)-5-methylpiperidine
Reactant of Route 6
cis-3-(Boc-amino)-5-methylpiperidine

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